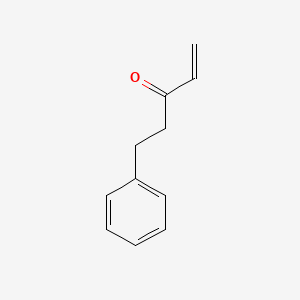![molecular formula C10H13Cl2N3O2 B13553924 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C11H13O2N3 It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride typically involves the reaction of 2-methoxybenzohydrazide with various reagents to form the oxadiazole ring. One common method involves the cyclization of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by reaction with methyl iodide to form the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the methoxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent due to its antiglycation properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to inhibit the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications . The compound may also act as an antioxidant, reducing oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different heterocyclic ring.
Uniqueness
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride is unique due to its specific combination of the methoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13Cl2N3O2 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10;;/h2-5H,6,11H2,1H3;2*1H |
Clé InChI |
FAQDEBXFPSYMIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C(O2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


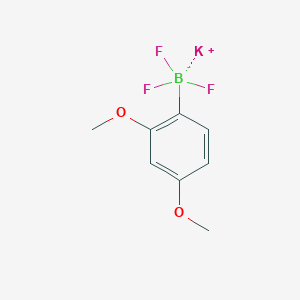
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
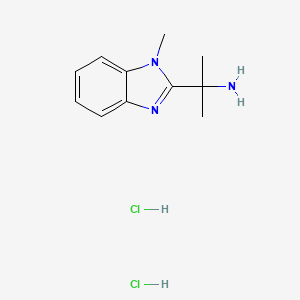
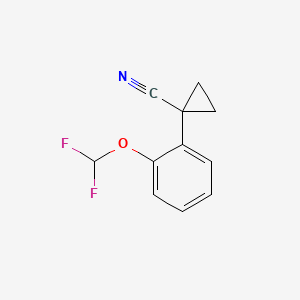

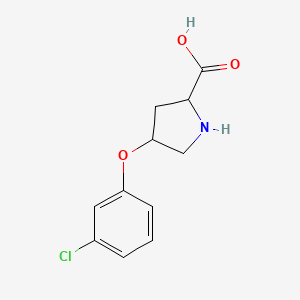
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)

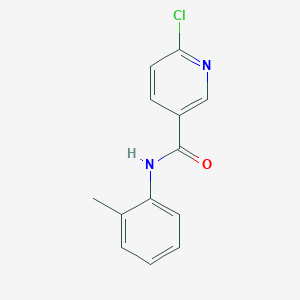


![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
